BenchChemオンラインストアへようこそ!

4-[2-(4-quinolinyl)vinyl]phenol

Angiogenesis inhibition Ocular neovascular disease Zebrafish phenotypic screening

4-[2-(4-quinolinyl)vinyl]phenol, also known as QB-799 or Z-quininib, is a synthetic styrylquinoline derivative (C₁₇H₁₃NO, MW 247.29) characterized by a Z-isomer configuration with the phenol hydroxy group relocated to the 4′ position and the quinoline attachment at the 4-position. It belongs to the quininib series of cysteinyl leukotriene receptor antagonists and has demonstrated anti-angiogenic activity in phenotypic screens.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
Cat. No. B7775957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-quinolinyl)vinyl]phenol
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)O
InChIInChI=1S/C17H13NO/c19-15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12,19H/b8-5-
InChIKeyAMPIAJAEPGYBAA-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-quinolinyl)vinyl]phenol (QB-799): A Positional Isomer Styrylquinoline with Validated Anti-Angiogenic Activity in Zebrafish


4-[2-(4-quinolinyl)vinyl]phenol, also known as QB-799 or Z-quininib, is a synthetic styrylquinoline derivative (C₁₇H₁₃NO, MW 247.29) characterized by a Z-isomer configuration with the phenol hydroxy group relocated to the 4′ position and the quinoline attachment at the 4-position. It belongs to the quininib series of cysteinyl leukotriene receptor antagonists and has demonstrated anti-angiogenic activity in phenotypic screens. [1]

Why Generic Substitution of 4-[2-(4-quinolinyl)vinyl]phenol with Other Styrylquinolines Carries Risk of Inactivity


The styrylquinoline scaffold exhibits exquisite positional and conformational sensitivity; minor structural alterations can completely abrogate biological activity. Direct experimental evidence shows that of five commercially sourced quininib analogues tested in the zebrafish hyaloid vessel assay, only the Z-conformation isomers (Z-quininib and 4-[2-(4-quinolinyl)vinyl]phenol) retained significant anti-angiogenic activity, while three other analogues with altered substitution patterns (4-bromo-2-(2-quinolin-2-yl-vinyl)-phenol, 4-[(E)-2-vinyl]phenol, and QB-771) were inactive. [1] This structure-activity relationship (SAR) data demonstrates that generic substitution among styrylquinoline in-class compounds is not reliable; the specific Z-configuration, 4-quinolinyl attachment, and 4′-hydroxy positioning are collectively required for activity in this angiogenesis model.

Quantitative Evidence Guide: 4-[2-(4-quinolinyl)vinyl]phenol (QB-799) vs. Closest Structural Analogues


Zebrafish Hyaloid Vessel Angiogenesis Inhibition: QB-799 vs. Parent Quininib and Three Additional Structural Analogues

In a direct head-to-head comparison of five commercial quininib structural analogues in the Tg(fli1:EGFP) zebrafish hyaloid vessel (HV) assay, 4-[2-(4-quinolinyl)vinyl]phenol (QB-799) at 10 μM significantly reduced primary HV development by ~34% relative to vehicle control. The parent compound quininib (2-[(E)-2-(quinolin-2-yl)vinyl]phenol) at 5 μM also significantly inhibited HV development in the same assay. Critically, three other analogues—4-bromo-2-(2-quinolin-2-yl-vinyl)-phenol (QB-590), 4-[(E)-2-vinyl]phenol (QB-663), and QB-771—exhibited no biological activity in the same assay system. [1]

Angiogenesis inhibition Ocular neovascular disease Zebrafish phenotypic screening

Positional Isomer Specificity: 4-Quinolinyl (QB-799) vs. 2-Quinolinyl (Quininib) Attachment Determines Activity Profile

QB-799 (4-quinolinyl attachment) and quininib (2-quinolinyl attachment) share the Z-isomer configuration and phenol substitution but differ in the quinoline attachment position. Both compounds significantly inhibit HV development in zebrafish, whereas the corresponding E-isomer analogues with altered substitution patterns are inactive. The 4-quinolinyl attachment in QB-799 uniquely combines active anti-angiogenic phenotype with a distinct steric and electronic profile at the receptor binding site, establishing it as a chemically distinct probe relative to the 2-quinolinyl parent quininib. [1] [2]

Cysteinyl leukotriene receptor antagonism Structure-activity relationship Anti-angiogenic drug discovery

Comparison with Q8 (Cysteinyl Leukotriene Antagonist Analogue): Differential Structural Features and Angiogenesis Selectivity

The quininib analogue Q8 ((E)-2-(2-quinolin-2-yl-vinyl)-benzene-1,4-diol HCl) was identified as a more potent anti-angiogenic compound than quininib, inhibiting HMEC-1 proliferation, tubule formation, and migration, and exerting additive effects with bevacizumab. Unlike QB-799, which is a mono-hydroxy substituted styrylquinoline, Q8 incorporates a 1,4-diol substitution on the phenyl ring. Q8 has been characterized as a CysLT1 antagonist with VEGF-independent anti-angiogenic activity. While Q8 demonstrates enhanced potency relative to quininib, no direct comparative data between QB-799 and Q8 has been reported, meaning that the 4-quinolinyl mono-hydroxy scaffold of QB-799 represents a structurally and potentially pharmacologically distinct alternative within the quininib series. [1]

VEGF-independent angiogenesis CysLT antagonism Combination anti-angiogenic therapy

QB-799 in the Context of the Broader Quininib Series: Evidence from a Hit-to-Lead Analogue Screen

A hit series of quininib analogues identified approximately 10 novel chemical entities with greater anti-angiogenic efficacy in the zebrafish model than the parent compound quininib. QB-799, as a Z-isomer 4-quinolinyl analogue, was among the few structurally characterized compounds that phenocopied quininib's activity. However, its ~34% HV reduction at 10 μM suggests that while it retains activity, it may not be one of the more potent NCEs in the expanded series. The broader quininib drug series has demonstrated efficacy across in vitro, ex vivo, and in vivo models of angiogenesis, including human cell lines, aortic ring explants, and murine oxygen-induced retinopathy, collectively supporting the translational relevance of compounds within this series, including QB-799. [1] [2]

Quininib drug series Ocular angiogenesis Medicinal chemistry

Recommended Research Application Scenarios for 4-[2-(4-quinolinyl)vinyl]phenol (QB-799)


Selective Chemical Probe for 4-Quinolinyl-Substituted CysLT Receptor Antagonism Studies

QB-799 serves as a chemically distinct probe within the styrylquinoline class due to its unique 4-quinolinyl (rather than 2-quinolinyl) attachment. Researchers investigating the structure-activity relationships of cysteinyl leukotriene receptor antagonism can use QB-799 alongside quininib (2-quinolinyl isomer) to determine whether the quinoline attachment position influences CysLT1 vs. CysLT2 subtype selectivity, binding kinetics, or downstream signaling modulation. The confirmed in vivo anti-angiogenic activity at 10 μM in zebrafish [1] provides a validated starting point for these comparative mechanistic studies.

Zebrafish-Based Ocular Angiogenesis Screening Reference Compound

With quantitative, reproducible anti-angiogenic activity demonstrated in the Tg(fli1:EGFP) zebrafish hyaloid vessel assay (~34% reduction in primary HV development at 10 μM, p<0.001, n=10) [1], QB-799 is suitable as a reference compound or positive control in phenotypic screening campaigns for novel angiogenesis modulators. Its well-defined SAR profile—where three other structural analogues are inactive—provides a built-in specificity control that strengthens assay validation.

Complementary Tool Compound to Q8 for VEGF-Independent Angiogenesis Research

The quininib series has demonstrated VEGF-independent anti-angiogenic mechanisms through CysLT receptor antagonism [2]. QB-799, with its 4-quinolinyl mono-hydroxy scaffold, offers a structurally simplified alternative to Q8 (1,4-diol) for studies aiming to dissect the minimal pharmacophore required for CysLT-mediated angiogenesis inhibition. Its confirmed activity in zebrafish at 10 μM, combined with the series-wide validation in HMEC-1 tubule formation, aortic ring explant, and murine OIR models [3], supports its utility as a complementary tool for probing VEGF-independent pathways.

Procurement for Academic Medicinal Chemistry Optimization Programs

QB-799 is one of a limited number of commercially available, structurally characterized, and biologically validated quininib analogues. Academic and small-biotech medicinal chemistry teams initiating hit-to-lead optimization on the 4-styrylquinoline scaffold can procure QB-799 as a characterized starting point, leveraging the published SAR data showing that the Z-configuration, 4-quinolinyl attachment, and 4′-hydroxy group are collectively required for activity, while three other commercial analogues with different substitution patterns are inactive [1]. This prior SAR knowledge reduces the risk of synthesizing inactive analogues early in optimization campaigns.

Quote Request

Request a Quote for 4-[2-(4-quinolinyl)vinyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.